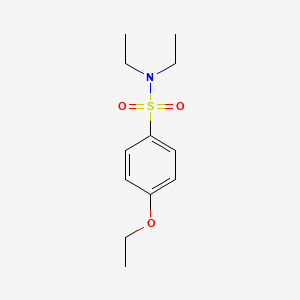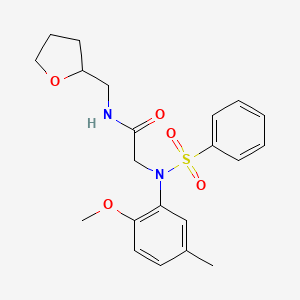
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
説明
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as DCMIP, is a synthetic compound that belongs to the family of isoxazole derivatives. It is a potent herbicide that is widely used in agriculture to control weeds. DCMIP is known for its selective action on broadleaf weeds and is considered to be safe for crops like maize, wheat, and soybean.
作用機序
DCMIP acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process, resulting in the death of the plant. DCMIP has a selective action on broadleaf weeds and does not affect the growth of grasses and other crops.
Biochemical and Physiological Effects:
DCMIP has been found to have several biochemical and physiological effects on plants. It inhibits the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, which is toxic to the plant. DCMIP also affects the expression of several genes involved in the photosynthetic process.
実験室実験の利点と制限
DCMIP is a potent herbicide that is widely used in agriculture. It has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and selective action on broadleaf weeds. However, DCMIP has some limitations for lab experiments, including its high cost, limited availability, and potential environmental impact.
将来の方向性
DCMIP has several potential future directions for research. One area of research could be to investigate the use of DCMIP as a tool to study the biosynthesis of carotenoids in plants. Another area of research could be to investigate the potential use of DCMIP as a natural herbicide to control weeds in organic farming. Additionally, the development of new derivatives of DCMIP with improved herbicidal properties could be an area of future research.
Conclusion:
In conclusion, DCMIP is a synthetic compound that is widely used as a herbicide in agriculture. It has a selective action on broadleaf weeds and is considered to be safe for crops. DCMIP acts by inhibiting the biosynthesis of carotenoids, which leads to the disruption of the photosynthetic process in plants. DCMIP has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, it also has some limitations, including its high cost and limited availability. Future research on DCMIP could focus on investigating its use as a tool to study the biosynthesis of carotenoids in plants, its potential use as a natural herbicide, and the development of new derivatives with improved herbicidal properties.
科学的研究の応用
DCMIP has been extensively studied for its herbicidal properties, and several research studies have been conducted to investigate its mechanism of action and physiological effects. DCMIP has been found to be effective in controlling several broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. It has also been shown to have a low toxicity profile and is considered to be safe for use in agriculture.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-7-5-12(17-20-7)16-13(18)8(2)19-11-4-3-9(14)6-10(11)15/h3-6,8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMOAKCJBBQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3937623.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937647.png)
![6-phenyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3937658.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide](/img/structure/B3937663.png)
![5-chloro-2-methoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3937671.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937678.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3937680.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3937684.png)

![N,N-diallyl-6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937690.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3937705.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3937707.png)